molecular formula C27H28N4O3S B2728557 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide CAS No. 886888-60-4

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide

Cat. No. B2728557
CAS RN: 886888-60-4
M. Wt: 488.61
InChI Key: MSLNVJJXOMIGCK-UHFFFAOYSA-N
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Description

The compound “N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide” is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .


Synthesis Analysis

The synthesis of similar compounds involves a two-step process. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product .


Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic aromatic substitution and the formation of thiosemicarbazone .


Physical And Chemical Properties Analysis

Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is an amphoteric compound, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research on N-substituted imidazolylbenzamides, including compounds structurally related to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide, has shown that these compounds exhibit potent electrophysiological activity. Studies have identified that the 1H-imidazol-1-yl moiety can be a viable replacement for other functional groups to produce class III electrophysiological activity in the N-substituted benzamide series, indicating potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).

Radiolabelled Compounds for Receptor Imaging

Development of radiolabelled, nonpeptide angiotensin II antagonists, structurally similar to this compound, has been explored for use in angiotensin II, AT1 receptor imaging. This research underscores the utility of such compounds in medical imaging, contributing to the diagnosis and management of cardiovascular diseases (Hamill et al., 1996).

Metabolic Pathway Elucidation

A novel antidepressant structurally related to this compound, Lu AA21004, has been investigated to elucidate its oxidative metabolic pathways. This research provides insights into the enzymatic processes involved in its metabolism, highlighting the importance of understanding drug metabolism for developing safer and more effective therapeutic agents (Hvenegaard et al., 2012).

Biological Evaluation of Derivatives

Studies on derivatives of compounds similar to this compound have been conducted, focusing on their synthesis, spectral analysis, and biological evaluation. These derivatives have shown potential biological activities, such as enzyme inhibition, which could lead to the development of new therapeutic agents (Khalid et al., 2016).

Antimycobacterial Activity

Research into imidazo[1,2-a]pyridine-3-carboxamide derivatives, bearing structural similarities to this compound, has revealed significant antimycobacterial activity. These findings suggest potential applications in the treatment of tuberculosis, especially in drug-resistant strains (Lv et al., 2017).

Future Directions

While specific future directions for this compound are not available in the retrieved data, the development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field of medicinal chemistry . The broad range of chemical and biological properties of imidazole derivatives makes them an important synthon in the development of new drugs .

Mechanism of Action

properties

IUPAC Name

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-18-7-8-21(17-19(18)2)27(32)28-22-9-11-23(12-10-22)35(33,34)31-15-13-20(14-16-31)26-29-24-5-3-4-6-25(24)30-26/h3-12,17,20H,13-16H2,1-2H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLNVJJXOMIGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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